3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is an organic compound with the molecular formula C14H13ClN2O2. This compound is characterized by the presence of a chlorophenyl group, a piperidinone ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with piperidine to form 1-(2-chlorophenyl)-2-oxopiperidine. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)piperazine
- 1-(2-Chlorophenyl)biguanide hydrochloride
- 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
Uniqueness
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in research and industry, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(9-17)14(19)11-5-4-8-18(15(11)20)13-7-3-2-6-12(13)16/h2-3,6-7,10-11H,4-5,8H2,1H3 |
InChI Key |
UVFFJTWCGUBWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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